molecular formula C17H14O3 B12731534 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid CAS No. 4260-63-3

5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid

Cat. No.: B12731534
CAS No.: 4260-63-3
M. Wt: 266.29 g/mol
InChI Key: ZGHFPKMFIGHIBJ-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid is a complex organic compound known for its unique structural properties It belongs to the class of dibenzo[a,d]cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid typically involves a multi-step process. One common method includes the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This reaction is known for its high efficiency, regioselectivity, and step-economy.

Industrial Production Methods

the principles of organic synthesis, such as the use of Friedel–Crafts-type alkylation and subsequent intramolecular cyclization, can be applied to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-5H-dibenzo[a,d]cycloheptene
  • 5-Methyl-5H-dibenzo[a,d]cycloheptene
  • 5-Amino-5H-dibenzo[a,d]cycloheptene

Properties

CAS No.

4260-63-3

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-hydroxy-2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylic acid

InChI

InChI=1S/C17H14O3/c1-17(20)14-5-3-2-4-11(14)6-7-12-8-9-13(16(18)19)10-15(12)17/h2-10,20H,1H3,(H,18,19)

InChI Key

ZGHFPKMFIGHIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)C(=O)O)O

Origin of Product

United States

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